molecular formula C21H22N2 B15095305 [(1R,2R)-2-amino-1,2-diphenylethyl](benzyl)amine

[(1R,2R)-2-amino-1,2-diphenylethyl](benzyl)amine

Cat. No.: B15095305
M. Wt: 302.4 g/mol
InChI Key: OSNKTPRQRNOZIK-UHFFFAOYSA-N
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Description

(1R,2R)-2-Amino-1,2-diphenylethylamine is a chiral vicinal diamine characterized by two phenyl groups and a benzyl substituent on the nitrogen atoms. Its stereochemistry (1R,2R) is critical for its role as a ligand in asymmetric catalysis, particularly in Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) of ketones to produce enantiomerically pure alcohols . The compound’s rigid backbone and electron-donating amine groups enhance coordination with transition metals, enabling high enantioselectivity in catalytic cycles. Synthetically, it is derived from (1R,2R)-1,2-diphenylethylenediamine (DPEN) via selective protection and functionalization, as seen in the preparation of NB-DPEN-Boc monomers for polymeric micelle catalysts .

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N'-benzyl-1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2

InChI Key

OSNKTPRQRNOZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-amino-1,2-diphenylethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate [(1R,2R)-2-amino-1,2-diphenylethyl]amine.

    Protection and Deprotection: The intermediate is then protected using a suitable protecting group to prevent unwanted side reactions. After the desired transformations, the protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of (1R,2R)-2-amino-1,2-diphenylethylamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-amino-1,2-diphenylethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

(1R,2R)-2-amino-1,2-diphenylethylamine has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-amino-1,2-diphenylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their functional differences:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference ID
(1R,2R)-2-Amino-1,2-diphenylethylamine Benzyl (N1), phenyl (N2) 318.43 Ru(II)-catalyzed ATH of ketones; polymeric micelle catalysts
(R,R)-TsDPEN Tosyl (N1), phenyl (N2) 366.48 Asymmetric hydrogenation; stabilizes metal complexes via sulfonamide group
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide Methanesulfonyl (N1), phenyl (N2) 290.38 High optical purity (≥99% e.e.); potential ligand in stereoselective synthesis
(1R,2R)-N,N′-Dibenzyl-1,2-diphenylethane-1,2-diamine Benzyl (N1 and N2) 450.60 Bulky ligand for sterically demanding reactions; reduced catalytic activity
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) Unmodified amine groups (N1 and N2) 212.29 Precursor for derivatives; foundational ligand in ATH reactions
Key Observations:
  • Electron-Withdrawing Groups (e.g., TsDPEN’s tosyl group): Enhance stability of metal complexes but may reduce electron density at the nitrogen, affecting catalytic activity .
  • Optical Purity : Methanesulfonamide derivatives achieve ≥99% e.e., critical for high-precision asymmetric synthesis .

Catalytic Performance in Asymmetric Reactions

Asymmetric Transfer Hydrogenation (ATH)
  • (1R,2R)-2-Amino-1,2-diphenylethylamine: Integrated into polymeric micelles (NB-DPEN-Boc/PEG2000) for ATH of ketones. Achieves >90% conversion and >95% e.e. in aromatic alcohol synthesis .
  • TsDPEN: Used in homogeneous Ru(II) catalysts; tosyl group improves solubility in polar solvents. Yields ~85–92% e.e. in acetophenone reduction .
Other Reactions
  • Methanesulfonamide Derivatives : Applied in Pd-catalyzed asymmetric allylic alkylation (AAA), achieving >95% e.e. due to rigid chiral environment .
  • DPEN Derivatives : Serve as ligands in Cu-catalyzed cyclopropanation, though unmodified DPEN shows lower thermal stability compared to sulfonamide analogs .

Biological Activity

(1R,2R)-2-amino-1,2-diphenylethylamine is a chiral amine with significant biological activity and potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, influencing biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a diphenylethyl backbone with an amino group and a benzyl substituent. This configuration contributes to its chiral nature, which is crucial for its biological interactions.

The biological activity of (1R,2R)-2-amino-1,2-diphenylethylamine primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways and cellular functions.
  • Ligand Binding : Its ability to bind selectively to receptors allows it to influence signal transduction pathways.
  • Apoptosis Induction : Studies indicate that derivatives of benzylamine, including this compound, can induce apoptosis in cancer cells by activating pro-apoptotic pathways .

Biological Activity Data

The following table summarizes key biological activities associated with (1R,2R)-2-amino-1,2-diphenylethylamine:

Activity Description Reference
Antitumor Activity Induces apoptosis in melanoma cell lines; inhibits tumor growth in vivo models
Enzyme Interaction Acts as a ligand for various enzymes; potential for enzyme inhibition
Cytotoxic Effects Exhibits cytotoxicity against multiple cancer cell lines
Metabolic Pathways Modulates pathways involved in cell proliferation and survival

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of benzylamine-derived compounds on melanoma cells. Treatment resulted in significant tumor size reduction and enhanced survival rates in animal models. The mechanism involved activation of apoptotic pathways and inhibition of cell migration .
  • Enzyme Inhibition Studies : Research indicated that (1R,2R)-2-amino-1,2-diphenylethylamine could inhibit enzymes involved in metabolic processes. This inhibition was linked to the compound's ability to bind at active sites, thereby blocking substrate access.

Pharmacological Implications

The diverse biological activities of (1R,2R)-2-amino-1,2-diphenylethylamine suggest its potential as a therapeutic agent. Its applications may include:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth.
  • Metabolic Disorders : Potential use in modulating metabolic enzymes could aid in treating conditions like diabetes or obesity.
  • Drug Development : As a chiral auxiliary in asymmetric synthesis, it can facilitate the production of enantiomerically pure compounds for pharmaceuticals.

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